5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrrole carboxylic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Shares the furanone ring structure but differs in functional groups and overall reactivity.
5-Hydroxy-2(5H)-furanone: Similar in having a hydroxylated furanone ring but lacks the pyrrole carboxylic acid moiety.
Uniqueness
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a tetrahydrofuran ring and a pyrrole carboxylic acid group, which imparts distinct chemical and biological properties not found in similar compounds .
Biological Activity
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrole derivatives that have shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research. This article summarizes the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a pyrrole ring, which is known for its biological significance and versatility in drug design.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its activity against Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies indicated that modifications to the pyrrole ring could enhance anti-TB activity. Compounds with bulky substituents showed increased potency against drug-resistant strains of Mtb, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
---|---|---|
Compound 1 | > 16 | < 64 |
Compound 32 | < 0.016 | > 64 |
Antioxidant Activity
The compound has also been studied for its role as an inhibitor in the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway is implicated in various conditions such as acute lung injury and ischemic/reperfusion injury. The compound exhibited a dissociation constant of 5090 nM for Keap1, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Anticancer Properties
Pyrrole derivatives have been explored for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Specific studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines while sparing normal cells .
Case Studies
- Study on Antitubercular Activity : In a study evaluating various pyrrole derivatives, the compound was part of a series that showed enhanced activity against Mtb through targeted modifications to the carboxylic acid group. The study highlighted the importance of structural features in determining biological activity and provided insights into the design of new antitubercular agents .
- Oxidative Stress Modulation : Another study focused on the effects of pyrrole derivatives on oxidative stress pathways. The findings suggested that these compounds could effectively activate the Nrf2 pathway, leading to increased expression of antioxidant genes and providing protective effects against oxidative damage .
Properties
CAS No. |
695811-37-1 |
---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c11-6-3-15-8(7(6)12)4-1-2-5(10-4)9(13)14/h1-2,6-8,10-12H,3H2,(H,13,14)/t6-,7-,8+/m1/s1 |
InChI Key |
MAMHALHPMVOZNZ-PRJMDXOYSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)C2=CC=C(N2)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C2=CC=C(N2)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.